4-(5-Butyl-2-pyrimidinyl)benzonitrile
Description
4-(5-Butyl-2-pyrimidinyl)benzonitrile is a substituted benzonitrile derivative featuring a pyrimidine ring linked to a butyl group at the 5-position and a nitrile-substituted benzene ring. This structure confers unique electronic and steric properties, making it relevant in materials science and pharmacology. Its applications span nonlinear optical materials, pharmaceutical intermediates, and organic electronics, depending on substituent effects and molecular interactions.
Properties
CAS No. |
59855-03-7 |
|---|---|
Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
4-(5-butylpyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H15N3/c1-2-3-4-13-10-17-15(18-11-13)14-7-5-12(9-16)6-8-14/h5-8,10-11H,2-4H2,1H3 |
InChI Key |
LGZVXDCVOZLFAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Nonlinear Optical Properties
Compounds with extended π-conjugation and electron-withdrawing groups (e.g., nitriles) often exhibit strong nonlinear optical (NLO) activity. Key comparisons include:
Analysis : The hypothetical NLO performance of 4-(5-Butyl-2-pyrimidinyl)benzonitrile is inferred to exceed that of chalcone derivatives and oxazole-based analogs due to its pyrimidine ring enhancing electron delocalization and the butyl group stabilizing molecular alignment .
Pharmacological Relevance
Benzonitrile derivatives are explored as ligands for biological targets. A structurally related compound, 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB), binds to estrogen-related receptor alpha (PDB: 3K6P) via hydrogen bonds (ARG 372) and hydrophobic interactions . Key comparisons:
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